![molecular formula C18H17N3O4 B2704823 4-{[2-methyl-3-oxo-3,4-dihydro-1(2H)-quinoxalinyl]carbonyl}phenyl N-methylcarbamate CAS No. 1009235-34-0](/img/structure/B2704823.png)
4-{[2-methyl-3-oxo-3,4-dihydro-1(2H)-quinoxalinyl]carbonyl}phenyl N-methylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a quinoxalinyl carbonyl phenyl N-methylcarbamate derivative . It has a molecular formula of C18H17N3O4 and a molecular weight of 339.34528 .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight (339.34528) and molecular formula (C18H17N3O4) . Other properties such as melting point, boiling point, and density were not found in the available resources .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “4-{[2-methyl-3-oxo-3,4-dihydro-1(2H)-quinoxalinyl]carbonyl}phenyl N-methylcarbamate”:
Pharmaceutical Development
This compound has potential applications in the development of new pharmaceuticals. Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development. Researchers are particularly interested in its potential as an anti-inflammatory and anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in these diseases .
Neuroprotective Agents
Studies have shown that derivatives of quinoxaline compounds can act as neuroprotective agents. This compound, with its quinoxaline core, is being investigated for its ability to protect neurons from oxidative stress and excitotoxicity, which are key factors in neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Agricultural Chemicals
The compound is also being explored for use in agriculture as a pesticide or herbicide. Its structure allows it to interfere with the biological processes of pests and weeds, providing a potential new tool for crop protection. Researchers are examining its efficacy and environmental impact to ensure it is both effective and safe for use .
Material Science
In material science, this compound is being studied for its potential use in the development of new polymers and materials. Its unique chemical properties could contribute to the creation of materials with enhanced strength, flexibility, or other desirable characteristics. This application is particularly relevant in the fields of electronics and nanotechnology .
Analytical Chemistry
The compound is used as a reagent in analytical chemistry for the detection and quantification of various substances. Its specific interactions with certain chemicals make it useful in developing sensitive and selective analytical methods. This application is crucial in environmental monitoring, food safety, and clinical diagnostics .
Antimicrobial Agents
Research is also being conducted on the compound’s potential as an antimicrobial agent. Its ability to disrupt bacterial cell processes makes it a candidate for the development of new antibiotics. This is particularly important in the face of increasing antibiotic resistance, as new and effective antimicrobial agents are urgently needed.
These diverse applications highlight the compound’s versatility and potential impact across multiple fields of scientific research.
Molbank Molbank Molbank Molbank Molbank : Molbank : Molbank : Molbank
Mecanismo De Acción
Propiedades
IUPAC Name |
[4-(2-methyl-3-oxo-2,4-dihydroquinoxaline-1-carbonyl)phenyl] N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-11-16(22)20-14-5-3-4-6-15(14)21(11)17(23)12-7-9-13(10-8-12)25-18(24)19-2/h3-11H,1-2H3,(H,19,24)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCVTMWQMOBOIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)OC(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[2-methyl-3-oxo-3,4-dihydro-1(2H)-quinoxalinyl]carbonyl}phenyl N-methylcarbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-2-[(pyrrolidin-2-yl)methoxy]pyridine](/img/structure/B2704741.png)

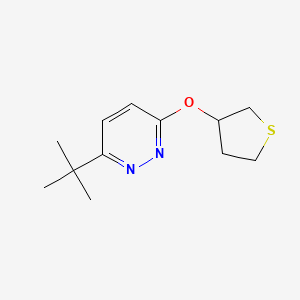
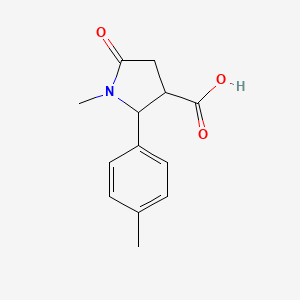

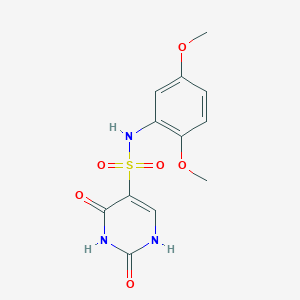
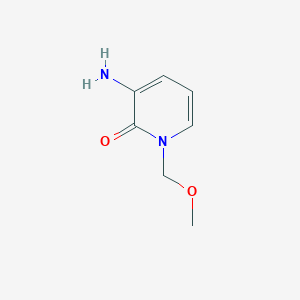
![2-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2704753.png)
![2-(9H-Fluoren-9-ylmethoxycarbonyl)-1,3,4,5-tetrahydropyrido[4,3-b]indole-8-carboxylic acid](/img/structure/B2704754.png)
![N-(4-[1-(Hydroxyimino)ethyl]-1,3-thiazol-2-YL)acetamide](/img/structure/B2704757.png)
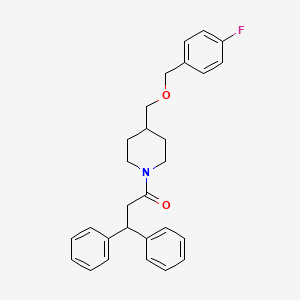
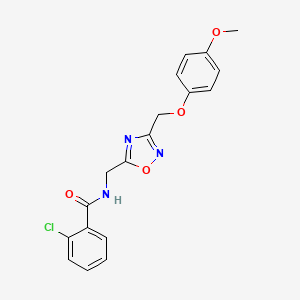
![2-{[6-ethyl-2-(4-methylpiperidino)-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N~1~-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2704763.png)